molecular formula C14H17NO B8155278 Piperidin-1-yl(3-vinylphenyl)methanone

Piperidin-1-yl(3-vinylphenyl)methanone

Cat. No.: B8155278
M. Wt: 215.29 g/mol
InChI Key: ZOPPGCHKCRZOQQ-UHFFFAOYSA-N
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Description

Piperidin-1-yl(3-vinylphenyl)methanone is a ketone derivative featuring a piperidine ring linked to a 3-vinylphenyl group via a carbonyl bridge. The vinyl substituent on the phenyl ring introduces unique electronic and steric properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

(3-ethenylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-12-7-6-8-13(11-12)14(16)15-9-4-3-5-10-15/h2,6-8,11H,1,3-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPPGCHKCRZOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(3-vinylphenyl)methanone typically involves the reaction of piperidine with a vinyl-substituted benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:

  • Solvent: Dichloromethane or toluene
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often use automated systems to precisely control reaction parameters such as temperature, pressure, and flow rates .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(3-vinylphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Piperidin-1-yl(3-vinylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.

    Industry: Used in the synthesis of polymers and other materials

Mechanism of Action

The mechanism of action of Piperidin-1-yl(3-vinylphenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The vinyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Electronic Modifications

Piperidinyl methanones exhibit diverse bioactivity depending on substituents on the aromatic ring and piperidine moiety. Key analogs and their properties are summarized below:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
Piperidin-1-yl(3-vinylphenyl)methanone 3-vinylphenyl ~245.3* Potential reactivity via vinyl group Target
(3-Nitrophenyl)(piperidin-1-yl)methanone 3-nitrophenyl 262.3 Electron-withdrawing nitro group
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone 4-methylphenyl, 4-methylpiperidine 259.4 Enhanced electronic polarizability
(4-(4-Chlorobenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone 3-hydroxyphenyl, 4-chlorobenzoyl 357.8 MAGL inhibitor (IC₅₀ ~0.5 µM)
(3-methylphenyl){4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}methanone 3-methylphenyl, oxadiazole heterocycle 415.5 Heterocyclic bioactivity modulation

*Estimated based on molecular formula (C₁₅H₁₉NO).

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The vinyl group in the target compound may enhance π-π stacking interactions compared to electron-withdrawing nitro () or electron-donating methyl groups ().
  • Bioactivity: The presence of a hydroxyphenyl group in (4-(4-chlorobenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone correlates with significant MAGL inhibition, suggesting that polar substituents improve target binding .

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